molecular formula C4H11NO2 B2665168 (2R)-1-amino-3-methoxypropan-2-ol CAS No. 1174289-21-4

(2R)-1-amino-3-methoxypropan-2-ol

Cat. No.: B2665168
CAS No.: 1174289-21-4
M. Wt: 105.137
InChI Key: IDSWHVZEQHESIJ-SCSAIBSYSA-N
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Description

(2R)-1-amino-3-methoxypropan-2-ol: is a chiral amino alcohol with a methoxy group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Epoxides: One common method involves the reduction of epoxides using amines. For instance, the reaction of ®-glycidol with methanol and ammonia under catalytic hydrogenation conditions can yield (2R)-1-amino-3-methoxypropan-2-ol.

    Amination of Alcohols: Another method includes the direct amination of 3-methoxypropan-2-ol using ammonia or primary amines in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum.

    High-Pressure Reactors: To facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-amino-3-methoxypropan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Simpler alcohols or amines.

    Substitution Products: Various substituted amino alcohols.

Scientific Research Applications

Chemistry:

    Chiral Building Block: Used in the synthesis of chiral compounds and as a resolving agent for racemic mixtures.

Biology:

    Enzyme Inhibitors: Acts as a precursor for the synthesis of enzyme inhibitors that target specific biological pathways.

Medicine:

    Pharmaceutical Intermediates: Used in the synthesis of drugs, particularly those targeting neurological and cardiovascular systems.

Industry:

    Materials Science: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: (2R)-1-amino-3-methoxypropan-2-ol interacts with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzyme activity.

    Signal Transduction: It can affect signal transduction pathways by altering the activity of key enzymes involved in these processes.

Comparison with Similar Compounds

    (2S)-1-amino-3-methoxypropan-2-ol: The enantiomer of the compound, which may have different biological activities.

    1-amino-2-propanol: Lacks the methoxy group, leading to different chemical and biological properties.

    3-amino-1-propanol: The amino group is positioned differently, affecting its reactivity and applications.

Uniqueness:

    Chirality: The (2R) configuration imparts specific stereochemical properties that are crucial for its activity in chiral synthesis and biological interactions.

    Functional Groups: The presence of both amino and methoxy groups allows for diverse chemical reactions and applications.

Properties

IUPAC Name

(2R)-1-amino-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSWHVZEQHESIJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174289-21-4
Record name (2R)-1-amino-3-methoxypropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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